molecular formula C9H10BrNO2 B13063973 1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13063973
M. Wt: 244.08 g/mol
InChI Key: HHBYNFARFKWHLI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom attached to the furan ring and a dimethylamino group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the bromination of furan followed by the introduction of the dimethylamino group and the propenone moiety. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then reacted with dimethylamine and an appropriate aldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom or other functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the dimethylamino group can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-ethylfuran: Similar in structure but with an ethyl group instead of the dimethylamino and propenone moieties.

    5-Bromofuran-2-carbaldehyde: Contains a formyl group instead of the dimethylamino and propenone moieties.

    1-(5-Bromofuran-2-yl)ethanone: Similar but lacks the dimethylamino group.

Uniqueness

1-(5-Bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the combination of the bromofuran ring with the dimethylamino and propenone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(E)-1-(5-bromofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C9H10BrNO2/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+

InChI Key

HHBYNFARFKWHLI-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(O1)Br

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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